molecular formula C20H31N3O2 B6107222 3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide

3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide

Cat. No. B6107222
M. Wt: 345.5 g/mol
InChI Key: JBAPXNDQANUVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is a chemical compound that is commonly referred to as FGIN-1-27. It is a selective antagonist of the dopamine D3 receptor and has been used in scientific research to study the role of this receptor in various physiological and pathological processes.

Mechanism of Action

FGIN-1-27 is a selective antagonist of the dopamine D3 receptor. It binds to this receptor and prevents the binding of dopamine, which is a neurotransmitter that is involved in the regulation of various physiological processes. By blocking the dopamine D3 receptor, FGIN-1-27 can modulate the activity of dopamine in the brain and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and heroin, by blocking the dopamine D3 receptor. FGIN-1-27 has also been shown to improve cognitive function and reduce locomotor activity in animal models. Additionally, FGIN-1-27 has been shown to have potential neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

FGIN-1-27 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which allows for the study of the specific role of this receptor in various physiological and pathological processes. However, one limitation is that it can only be used in in vitro and in vivo experiments and cannot be used in clinical trials due to its potential toxicity.

Future Directions

There are several future directions for the study of FGIN-1-27. One direction is to further investigate its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and their interactions with the dopamine D3 receptor. Additionally, further research is needed to understand the potential toxicity of FGIN-1-27 and its effects on other physiological processes.

Synthesis Methods

FGIN-1-27 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-piperidinol with 3-phenylpropyl bromide to form N-(3-phenylpropyl)piperidin-3-ol. This intermediate is then reacted with 2-bromoacetyl isoxazolidine to form 3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, which is the final product.

Scientific Research Applications

FGIN-1-27 has been used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. FGIN-1-27 has also been used to study the effects of dopamine D3 receptor antagonists on cognitive function, locomotor activity, and reward-related behavior.

properties

IUPAC Name

3-(1,2-oxazolidin-2-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c24-20(11-15-23-14-6-16-25-23)21-19-10-5-13-22(17-19)12-4-9-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAPXNDQANUVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.